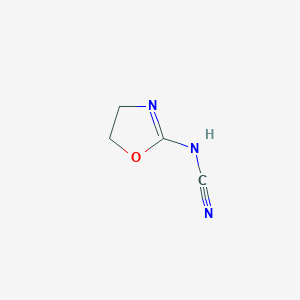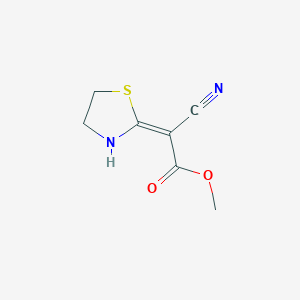![molecular formula C15H24N2O2S B230544 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. It is a highly soluble compound that is stable over a wide range of temperatures and pH levels.
科学的研究の応用
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is widely used as a buffer in biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is also used in electrophysiology experiments to maintain a constant pH in the recording chamber. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is used in the preparation of liposomes and in the study of membrane transport.
作用機序
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine acts as a zwitterionic buffer that maintains a constant pH in biological experiments. It is able to do this because it has both acidic and basic functional groups that can accept or donate protons depending on the pH of the environment. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a pKa of 7.5, which means that it is most effective at buffering solutions at a pH of 6.5 to 8.5.
Biochemical and Physiological Effects:
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to use in biological experiments.
実験室実験の利点と制限
The advantages of using 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine as a buffer in biological experiments are its high solubility, stability over a wide range of temperatures and pH levels, and non-toxicity. However, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is not effective at buffering solutions at pH levels below 6.5 or above 8.5. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a tendency to form complexes with metal ions, which can interfere with certain experiments.
将来の方向性
There are several future directions for the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of new 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine derivatives that are more effective at buffering solutions at extreme pH levels. Another area of interest is the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in the study of membrane transport and drug delivery systems. Finally, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine involves the reaction between piperazine and isopropylphenylsulfonyl chloride. The reaction takes place in the presence of an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The resulting product is a white crystalline powder that is highly soluble in water.
特性
分子式 |
C15H24N2O2S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
1-ethyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-4-16-9-11-17(12-10-16)20(18,19)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
InChIキー |
KNJCCWVWEVKIOM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)
![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)





![Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
![3-[4-(3-Formylphenyl)-1,3-butadiynyl]benzaldehyde](/img/structure/B230522.png)

